molecular formula C24H17N3O2S B2897774 1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one CAS No. 690646-38-9

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one

Cat. No.: B2897774
CAS No.: 690646-38-9
M. Wt: 411.48
InChI Key: HWIYRCDFLRVDCM-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C24H17N3O2S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

The synthesis of compounds related to "1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one" has been explored in various studies, focusing on the development of new synthetic routes and understanding their chemical properties. For instance, Fathalla (2015) elaborated on the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, highlighting the use of DCC coupling methods and the formation of amino acid derivatives linked to the triazoloquinoxaline moiety, demonstrating the compound's versatility in chemical synthesis and potential applications in medicinal chemistry (Fathalla, 2015).

Anticancer Activity

Research into the anticancer properties of triazoloquinoxaline derivatives has shown promising results. For example, a study by Reddy et al. (2015) focused on the synthesis of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas, investigating their potential as anticancer agents. This study demonstrates the compound's application in the development of new therapeutic agents for cancer treatment (Reddy et al., 2015).

Anticonvulsant and Neuroprotective Effects

Compounds structurally related to "this compound" have been evaluated for their anticonvulsant activities. Cui et al. (2009) synthesized a series of 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole derivatives, revealing strong anticonvulsant activity and lower neurotoxicity compared to prototype drugs like phenytoin. This indicates the potential of these compounds in developing new treatments for epilepsy (Cui et al., 2009).

Antimicrobial Activities

The antimicrobial potential of triazoloquinoxaline derivatives has also been explored. Hassan (2013) conducted a study on the synthesis, antibacterial, and antifungal activities of new pyrazoline and pyrazole derivatives, highlighting the broad spectrum of antimicrobial efficacy of these compounds. Such studies underscore the utility of triazoloquinoxaline derivatives in the development of new antimicrobial agents (Hassan, 2013).

Properties

IUPAC Name

1-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c28-22(18-10-13-20(14-11-18)29-19-7-2-1-3-8-19)16-30-24-26-25-23-15-12-17-6-4-5-9-21(17)27(23)24/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIYRCDFLRVDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.